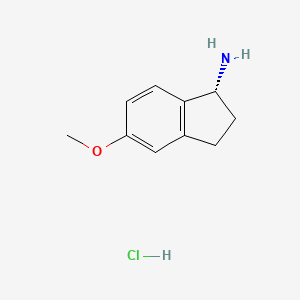![molecular formula C14H11NO3 B6157598 (2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid CAS No. 2413846-58-7](/img/no-structure.png)
(2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid
カタログ番号 B6157598
CAS番号:
2413846-58-7
分子量: 241.2
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid” is a complex organic compound. It contains a naphthalene group (a polycyclic aromatic hydrocarbon), a cyanide group (-CN), and a carboxylic acid group (-COOH). The “(2S)” indicates that the compound has a specific stereochemistry at the 2nd carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar naphthalene group, the linear cyanide group, and the polar carboxylic acid group. The presence of these groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The cyanide group is a good nucleophile and can participate in various reactions. The carboxylic acid group can undergo reactions typical for carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents .作用機序
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid involves the reaction of 4-cyanonaphthalene with a suitable alcohol to form an ether intermediate, which is then hydrolyzed to yield the desired product.", "Starting Materials": [ "4-cyanonaphthalene", "propanol", "sodium hydroxide", "sulfuric acid", "water", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 4-cyanonaphthalene (1.0 g, 5.2 mmol) and propanol (1.2 mL, 15.6 mmol) in diethyl ether (20 mL) in a round-bottom flask.", "Step 2: Add a catalytic amount of sulfuric acid (0.1 mL) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Add sodium hydroxide solution (10%, 10 mL) to the reaction mixture and stir for 30 minutes.", "Step 4: Extract the mixture with diethyl ether (3 x 20 mL) and combine the organic layers.", "Step 5: Wash the organic layer with water (10 mL) and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to yield the crude ether intermediate.", "Step 7: Dissolve the crude ether intermediate in water (10 mL) and add sodium hydroxide solution (10%, 10 mL).", "Step 8: Stir the mixture at room temperature for 30 minutes and then acidify with sulfuric acid (10%, 10 mL).", "Step 9: Extract the mixture with diethyl ether (3 x 20 mL) and combine the organic layers.", "Step 10: Wash the organic layer with water (10 mL) and dry over anhydrous sodium sulfate.", "Step 11: Concentrate the organic layer under reduced pressure to yield the desired product as a white solid (0.8 g, 70% yield)." ] } | |
CAS番号 |
2413846-58-7 |
分子式 |
C14H11NO3 |
分子量 |
241.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
methyl 3-(benzoyloxy)-2-hydroxybenzoate
221684-52-2
2-(4-bromo-3-methoxyphenyl)propan-2-ol
1403330-20-0



